molecular formula C15H14FN3O3 B11020364 4-(dimethylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

4-(dimethylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B11020364
M. Wt: 303.29 g/mol
InChI Key: BNMRPLDKPOJMII-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a fluoro-nitrophenyl group, and a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(dimethylamino)-N~1~-(4-fluoro-3-aminophenyl)benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-nitroaniline: Shares the fluoro-nitrophenyl group but lacks the dimethylamino and benzamide groups.

    4-(dimethylamino)benzamide: Contains the dimethylamino and benzamide groups but lacks the fluoro-nitrophenyl group.

Uniqueness

4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various scientific applications.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

4-(dimethylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C15H14FN3O3/c1-18(2)12-6-3-10(4-7-12)15(20)17-11-5-8-13(16)14(9-11)19(21)22/h3-9H,1-2H3,(H,17,20)

InChI Key

BNMRPLDKPOJMII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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